An In-depth Technical Guide to 3-(Methylthio)propionaldehyde: Chemical Properties and Structure
An In-depth Technical Guide to 3-(Methylthio)propionaldehyde: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylthio)propionaldehyde, also widely known as methional, is a significant organic compound with the chemical formula CH₃SCH₂CH₂CHO.[1] It is a colorless to pale yellow liquid recognized for its potent and distinctive aroma, often described as similar to cooked potatoes.[1][2][3] This sulfur-containing aldehyde is a key flavor component in a variety of foods, including potato-based snacks, black and green teas, and is a product of the degradation of the amino acid methionine.[1] Beyond its role in food science, 3-(methylthio)propionaldehyde serves as an important intermediate in chemical synthesis and exhibits biological activity, including acting as a prostaglandin (B15479496) antagonist.[2][4] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and its role in biological pathways.
Chemical Structure and Identification
3-(Methylthio)propionaldehyde possesses a simple aliphatic chain with a terminal aldehyde functional group and a thioether (specifically, a methylthio) group at the 3-position.[1] This bifunctional nature dictates its chemical reactivity and physical properties.
Key Identifiers:
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IUPAC Name: 3-(Methylsulfanyl)propanal[1]
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Synonyms: Methional, 3-(Methylmercapto)propionaldehyde, 3-(Methylthio)propanal, 4-Thiapentanal[4]
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CAS Number: 3268-49-3[1]
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Chemical Formula: C₄H₈OS[1]
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Molecular Weight: 104.17 g/mol [4]
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SMILES: CSCCC=O[4]
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InChI Key: CLUWOWRTHNNBBU-UHFFFAOYSA-N[5]
Physicochemical Properties
A summary of the key physical and chemical properties of 3-(methylthio)propionaldehyde is presented in the table below for easy reference.
| Property | Value | References |
| Appearance | Colorless to amber liquid with a pungent, meat-like odor. | [2][4] |
| Boiling Point | 165-166 °C | [2][6] |
| Melting Point | -68 °C | [7] |
| Density | 1.043 g/mL at 25 °C | [2][6] |
| Refractive Index (n20/D) | 1.483 | [6] |
| Solubility | Readily soluble in alcohol solvents (e.g., ethanol, propylene (B89431) glycol) and oil. Slightly soluble in water. | [2][4] |
| Vapor Pressure | 760 mmHg at 165 °C | [6] |
| Flash Point | 74 °C (closed cup) | [3][6] |
Spectroscopic Data
The structural features of 3-(methylthio)propionaldehyde can be confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (CDCl₃): The proton NMR spectrum shows characteristic signals for the aldehyde proton, the methyl group protons, and the two methylene (B1212753) groups.[8]
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¹³C NMR (CDCl₃, 100.54 MHz): The carbon NMR spectrum displays four distinct signals corresponding to the carbonyl carbon, the two methylene carbons, and the methyl carbon. The approximate chemical shifts are: 200.61 ppm (C=O), 43.21 ppm (-CH₂-CHO), 26.43 ppm (-S-CH₂-), and 15.50 ppm (S-CH₃).[4]
Infrared (IR) Spectroscopy
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C-H stretch (aldehyde): A distinctive pair of peaks around 2820 cm⁻¹ and 2720 cm⁻¹, which is a hallmark of the aldehyde C-H bond and arises from Fermi resonance.[9]
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C=O stretch (aldehyde): A strong, sharp absorption band in the region of 1720-1740 cm⁻¹.[9]
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C-H stretch (aliphatic): Absorption bands in the range of 2850-2960 cm⁻¹.
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C-S stretch: A weaker absorption in the fingerprint region.
Mass Spectrometry (MS)
The electron ionization mass spectrum of 3-(methylthio)propionaldehyde is available through databases such as the NIST WebBook.[5]
Synthesis and Reactivity
Commercial Synthesis
The primary industrial method for synthesizing 3-(methylthio)propionaldehyde is the reaction of methanethiol (B179389) (methyl mercaptan) with acrolein.[1] This reaction is typically carried out in a closed vessel, and the resulting product is purified by distillation.[2]
Biological Formation: The Strecker Degradation
In biological systems and during food processing, 3-(methylthio)propionaldehyde is formed from the amino acid methionine via the Strecker degradation.[10] This reaction involves the interaction of methionine with α-dicarbonyl compounds, which are often intermediates of the Maillard reaction.[1]
Chemical Reactivity
The chemistry of 3-(methylthio)propionaldehyde is dictated by its aldehyde and thioether functional groups. The aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic addition. The thioether group can be oxidized to a sulfoxide (B87167) and then to a sulfone. The compound is known to be a versatile reagent in organic chemistry and is used as a precursor in the synthesis of methionine for animal feed supplements.[1]
Role in Biological Pathways: The Yang Cycle
3-(Methylthio)propionaldehyde is a key intermediate in the Yang Cycle, also known as the methionine salvage pathway. This cycle is crucial for the regeneration of methionine, particularly in plant tissues where it is a precursor for the biosynthesis of the plant hormone ethylene.
Caption: The Yang Cycle for methionine regeneration and its relation to 3-(methylthio)propionaldehyde.
Experimental Protocols
While detailed, step-by-step laboratory protocols for the synthesis and analysis of pure 3-(methylthio)propionaldehyde are not extensively detailed in the public domain, the following sections provide an overview of the methodologies based on available information.
Synthesis of 3-(Methylthio)propionaldehyde from Acrolein and Methyl Mercaptan
This synthesis should be performed in a well-ventilated fume hood due to the volatility and toxicity of the reactants.
Materials:
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Acrolein
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Methyl mercaptan
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Reaction vessel equipped with a stirrer, cooling system, and addition funnel
Procedure Outline:
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The reaction is typically conducted in a closed system.[2]
-
Acrolein is reacted with methyl mercaptan, often in the presence of a catalyst.[11]
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The reaction is exothermic and requires careful temperature control.
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The crude product is then purified by vacuum distillation to separate it from unreacted starting materials and byproducts.[2]
Purification by Vacuum Distillation
Apparatus:
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Standard vacuum distillation setup (round-bottom flask, distillation head, condenser, receiving flask, vacuum pump, and pressure gauge).
Procedure Outline:
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The crude 3-(methylthio)propionaldehyde is placed in the distillation flask with boiling chips or a magnetic stir bar.
-
The system is evacuated to the desired pressure.
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The flask is heated gently in a heating mantle.
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Fractions are collected based on the boiling point of the compound at the reduced pressure. The main fraction containing the purified product is collected.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
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Gas chromatograph coupled to a mass spectrometer.
-
Appropriate capillary column (e.g., a non-polar or mid-polar column).
Procedure Outline:
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Sample Preparation: A dilute solution of 3-(methylthio)propionaldehyde is prepared in a suitable solvent (e.g., dichloromethane (B109758) or hexane).
-
Injection: A small volume (e.g., 1 µL) of the sample is injected into the GC.
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GC Separation: The components of the sample are separated on the column based on their volatility and interaction with the stationary phase. A temperature program is used to elute the compounds.
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MS Detection: As the compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The mass spectrum of 3-(methylthio)propionaldehyde is recorded for identification.
Caption: General workflow for the analysis of 3-(methylthio)propionaldehyde by GC-MS.
Conclusion
3-(Methylthio)propionaldehyde is a multifaceted molecule with significant relevance in food chemistry, synthetic organic chemistry, and plant biology. Its distinct structural features give rise to its characteristic aroma and diverse chemical reactivity. Understanding its properties, synthesis, and biological roles is crucial for researchers and professionals in various scientific disciplines. The information presented in this guide provides a solid foundation for further investigation and application of this important compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Methional | C4H8OS | CID 18635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phloem-Specific Expression of Yang Cycle Genes and Identification of Novel Yang Cycle Enzymes in Plantago and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ethylene Biosynthesis and Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. How To [chem.rochester.edu]
- 8. 3-(Methylthio)propionaldehyde(3268-49-3) 1H NMR [m.chemicalbook.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. maxapress.com [maxapress.com]
- 11. US5925794A - Process for the preparation of 3-(methylthio)propanal - Google Patents [patents.google.com]
